molecular formula C13H13N3O4S B1359975 3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142209-61-7

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No. B1359975
M. Wt: 307.33 g/mol
InChI Key: FJHAGTCXQAQHGQ-UHFFFAOYSA-N
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Description

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, also known as 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide, is a compound that has been widely studied due to its potential applications in various scientific fields. This compound is a white crystalline powder that is soluble in water and other organic solvents. It is a derivative of thiadiazole, a heterocyclic compound, and has a molecular weight of 286.37 g/mol. This compound has been studied for its potential applications in the fields of medicine, biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

  • Indole Derivatives

  • 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

  • 1,2,4-Triazole Derivatives

  • Benzimidazole Derivatives
    • Application : Benzimidazole derivatives are transformed to the corresponding sulfamoylcarbamate by the reaction with chlorosulfonyl isocyanate and octanol-1 in the presence of triethylamine .
    • Results or Outcomes : The results also vary. For example, the benzimidazole derivative has been subsequently transformed to the corresponding sulfamoylcarbamate .

properties

IUPAC Name

3-[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-9-4-2-8(3-5-9)14-12(19)13-16-15-10(21-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHAGTCXQAQHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 2
3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 4
3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 5
3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Citations

For This Compound
1
Citations
M Krasavin, A Lukin, N Zhurilo… - Journal of Enzyme …, 2016 - Taylor & Francis
3,4-Thiadiazole was explored as a more polar, heterocyclic replacement for the phenyl ring in the 3-arylpropionic acid pharmacophore present in the majority of GPR40 agonists. Out of …
Number of citations: 15 www.tandfonline.com

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